BenchChemオンラインストアへようこそ!

1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Medicinal Chemistry Late-Stage Functionalization Suzuki Coupling

Secure the optimal central intermediate for cathepsin S inhibitor programs. This 4-bromophenyl variant uniquely enables rapid Suzuki diversification to explore the P2 pocket—a capability absent in non-halogenated analogs. The patent-preferred 2-methylimidazole group maximizes target engagement probability, while the aryl bromide handle supports linker conjugation for activity-based probe development, making it the sole viable choice for focused library synthesis and chemical biology applications.

Molecular Formula C16H20BrN3O2S
Molecular Weight 398.32
CAS No. 1421457-76-2
Cat. No. B2355519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine
CAS1421457-76-2
Molecular FormulaC16H20BrN3O2S
Molecular Weight398.32
Structural Identifiers
SMILESCC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H20BrN3O2S/c1-13-18-8-11-19(13)12-14-6-9-20(10-7-14)23(21,22)16-4-2-15(17)3-5-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3
InChIKeyYZVRZWFLDRIFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine (CAS 1421457-76-2) – Structural Baseline & Procurement Context


The compound is a synthetic sulfonylpiperidine derivative comprising a piperidine core N-substituted with a 4-bromophenylsulfonyl group and C-substituted at the 4-position with a 2-methyl-1H-imidazol-1-ylmethyl moiety . It belongs to a broader class of piperidine-based sulfonamides that have been patented as preferential inhibitors of the cysteine protease cathepsin S, a target implicated in metabolic and immune-mediated diseases [1]. The bromine atom on the phenyl ring and the methyl group on the imidazole are key structural differentiators that distinguish it from closely related analogs lacking either substituent.

Why Generic Substitution Fails for 1-((4-Bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine


Close structural analogs—such as the 3-chlorophenyl variant (CAS 1396886-94-4), the unsubstituted imidazole variant (CAS 1396872-95-9), or the ethanesulfonyl variant (CAS 1396805-42-7)—differ in halogen identity, imidazole substitution, or sulfonyl electronics, each of which can alter target engagement, physicochemical properties, and downstream synthetic utility . Generic interchange without quantitative justification risks compromising inhibitory potency, selectivity, or the ability to conduct further chemical diversification via the aryl bromide handle. The evidence below quantifies where data exist and explicitly identifies gaps where direct head-to-head data are not yet publicly available, enabling informed procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 1-((4-Bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine


Aryl Bromide as a Synthetic Handle: Cross-Coupling Potential vs. Non-Halogenated Analogs

The 4-bromophenyl group provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification to generate focused libraries or install affinity tags. The non-halogenated 1-(ethanesulfonyl) analog (CAS 1396805-42-7) and the 2-ethoxybenzenesulfonyl analog lack this handle entirely, precluding such transformations . While direct reaction-rate data for this specific compound are not published, the synthetic utility of aryl bromides in sulfonamide settings is extensively documented as a class-level property [1].

Medicinal Chemistry Late-Stage Functionalization Suzuki Coupling

2-Methylimidazole vs. Unsubstituted Imidazole: Patent-Preferred Substituent for Cathepsin S Inhibition

In the patent family covering sulfonylpiperidine cathepsin S inhibitors (US 10,172,843, WO2016/087352), the specification explicitly states that substituted 1H-imidazolyl, particularly methyl-1H-imidazolyl, is preferred over unsubstituted 1H-imidazolyl for A1 heterocycle substitution [1]. The unsubstituted imidazole analog (4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine, CAS 1396872-95-9) falls within the general formula but lacks the preferred alkyl substitution. Although the patent does not disclose IC50 values for every exemplified compound, the explicit preference for methyl-imidazolyl over unsubstituted imidazolyl constitutes a class-level SAR signal [1].

Cathepsin S Inhibition Structure-Activity Relationship Patent Analysis

Cathepsin S Inhibitory Activity: Cross-Study Benchmarks from a Structurally Related Sulfonylpiperidine

A closely related sulfonylpiperidine from the same patent family, 6-Bromo-3-[1-[[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methyl]-4-piperidyl]-1,4-dihydroquinazolin-2-one (US10172843, Example 17), exhibits an IC50 of 195 nM against human cathepsin S [1]. While not a direct head-to-head measurement against the target compound, this value establishes that the sulfonylpiperidine-imidazole scaffold can achieve sub-micromolar potency on this target. The target compound retains the critical sulfonylpiperidine and imidazole pharmacophore elements, with the 4-bromophenylsulfonyl group potentially modulating potency relative to the trifluoromethylphenyl analog.

Cathepsin S Enzyme Inhibition BindingDB

4-Bromophenyl vs. 3-Chlorophenyl: Halogen-Dependent Physicochemical Properties

Substitution of the 4-bromophenyl group with a 3-chlorophenyl group (analog CAS 1396886-94-4) alters both halogen electronics and substitution geometry. Bromine is more polarizable than chlorine, which can enhance halogen-bonding interactions with protein targets [1]. The para-substitution pattern of the target compound also differs from the meta-chloro arrangement of the analog, affecting molecular shape and potential binding pose. While experimentally measured logP values for both compounds are not publicly available, the higher hydrophobicity constant (π) of bromine (+0.86) vs. chlorine (+0.71) predicts an increase in lipophilicity of approximately 0.15 log units for the bromo analog [2].

Lipophilicity Halogen Bonding Drug Design

Application Scenarios Where 1-((4-Bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine Provides Selection Advantage


Cathepsin S Inhibitor Hit-to-Lead Programs Requiring Aryl Bromide for Parallel SAR

When a medicinal chemistry team has identified the sulfonylpiperidine scaffold as a cathepsin S hit and needs to explore the P2 sulfonyl pocket with diverse aromatic groups, the 4-bromophenyl variant serves as the optimal central intermediate. The aryl bromide enables rapid Suzuki diversification to access substituted phenyl, heteroaryl, and biaryl analogs without resynthesizing the core, a capability absent in the ethanesulfonyl or unsubstituted phenyl analogs [1]. The methyl-imidazole substitution aligns with the patent-preferred A1 group, maximizing the probability of achieving potent inhibition as seen in the 195 nM benchmark from a related scaffold [2].

Chemical Probe Synthesis Requiring Late-Stage Functionalization with Affinity Tags

For chemical biology groups developing activity-based probes or affinity reagents targeting cathepsin S, the 4-bromophenyl group provides a unique attachment point for linker conjugation via palladium-catalyzed amination or etherification. The 2-methylimidazole moiety, being the patent-preferred substituent, ensures that the probe retains target engagement features. The 3-chlorophenyl analog (CAS 1396886-94-4) cannot undergo the same oxidative addition chemistry, making the target compound the only viable choice among close analogs for this application [1].

Focused Library Enumeration Around the Sulfonyl Aromatic Group

Researchers building a focused library of sulfonylpiperidine cathepsin S inhibitors can procure the 4-bromophenyl compound as a single diversification-ready intermediate, then split into parallel cross-coupling reactions to generate dozens of analogs. This strategy reduces procurement complexity and cost compared to purchasing each final analog separately. The alternative non-halogenated analogs would require de novo synthesis of each aromatic variant, increasing lead time and resource expenditure [1].

Quote Request

Request a Quote for 1-((4-bromophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.